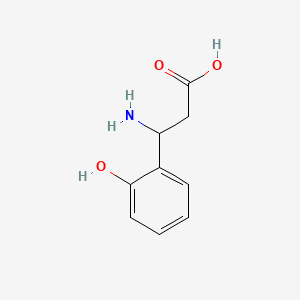

3-Amino-3-(2-hydroxyphenyl)propanoic acid

Descripción general

Descripción

3-Amino-3-(2-hydroxyphenyl)propanoic acid is a phenyl propionic acid derivative . It was found to be one of the constituents of Justicia pectoralis Jacq. extract . It is also known as an alpha-amino acid, which contains an amino group, a carboxyl group, and a side chain or R group .

Molecular Structure Analysis

The molecular formula of 3-Amino-3-(2-hydroxyphenyl)propanoic acid is C9H11NO3 . Its average mass is 181.189 Da and its monoisotopic mass is 181.073898 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Amino-3-(2-hydroxyphenyl)propanoic acid include a density of 1.3±0.1 g/cm3, a boiling point of 400.3±45.0 °C at 760 mmHg, and a flash point of 195.9±28.7 °C . It has 4 hydrogen bond acceptors, 4 hydrogen bond donors, and 3 freely rotating bonds .Aplicaciones Científicas De Investigación

Chemical Synthesis

3-Amino-3-(2-hydroxyphenyl)propanoic acid is a phenyl propionic acid derivative. It is used as an intermediate in the preparation of various synthetic organic products .

Microbial Metabolism Study

This compound has been reported to be one of the major microbial metabolites of both (+)-catechin and (-)-epicatechin by human faecal microbiota . It can be used as a standard in the study of microbial metabolism of catechin stereoisomers .

Growth Substrate for E. coli

3-Amino-3-(2-hydroxyphenyl)propanoic acid is suitable as a growth substrate for various strains of E. coli .

Antimicrobial Research

The compound has been synthesized as derivatives bearing an incorporated 4-hydroxyphenyl moiety with various substitutions. These derivatives exhibited structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species .

Antiulcerogenic Research

The antiulcerogenic effect of 3-(2-hydroxyphenyl)propanoic acid in the prevention of serotonin-induced ulcerogenesis has been studied in rats .

Crystal Structure Study

Crystal structure study reveals that 3-(2-hydroxyphenyl)propanoic acid crystals are monoclinic with space group P 2 1 / c .

Safety and Hazards

The safety data sheet for propionic acid, a related compound, indicates that it is flammable and causes severe skin burns and eye damage . It may also cause respiratory irritation . Precautions should be taken to avoid contact with skin and eyes, and it should be used only in well-ventilated areas .

Mecanismo De Acción

Target of Action

The primary targets of 3-Amino-3-(2-hydroxyphenyl)propanoic acid are cancer cells, specifically A549 cells . It also targets Aminopeptidase N (APN/CD13), an enzyme overexpressed on tumor cells .

Mode of Action

3-Amino-3-(2-hydroxyphenyl)propanoic acid interacts with its targets by reducing cell viability and suppressing cell migration . It also inhibits the enzymatic activity of APN .

Biochemical Pathways

The compound affects the pathways related to cancer pathogenesis and response to chemotherapeutics. It plays a crucial role in the regulation of Reactive Oxygen Species (ROS), which are important in cancer pathogenesis .

Pharmacokinetics

Its molecular formula is c9h11no3 , which suggests it may have good bioavailability due to its relatively small size and the presence of functional groups that could enhance solubility.

Result of Action

The compound has shown promising results as an anticancer agent. It was able to reduce A549 cell viability by 50% and suppress A549 cell migration in vitro . It also exhibited potent antioxidant properties .

Propiedades

IUPAC Name |

3-amino-3-(2-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-7(5-9(12)13)6-3-1-2-4-8(6)11/h1-4,7,11H,5,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMUFWTKVAWBABX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20972230 | |

| Record name | 3-Amino-3-(2-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20972230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-3-(2-hydroxyphenyl)propanoic acid | |

CAS RN |

5678-46-6 | |

| Record name | Hydrocinnamic acid, beta-amino-o-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005678466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-3-(2-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20972230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

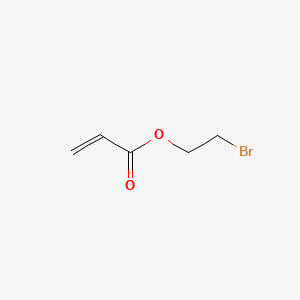

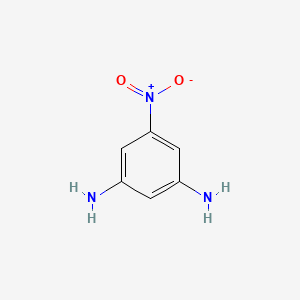

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

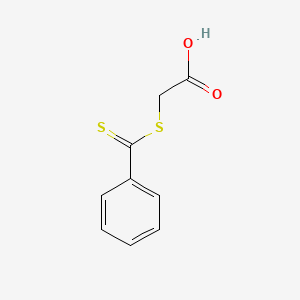

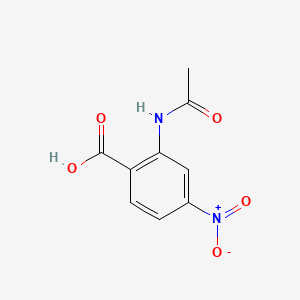

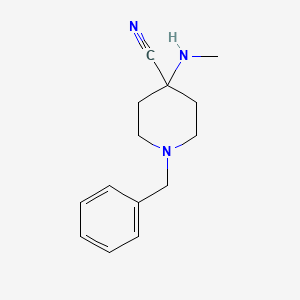

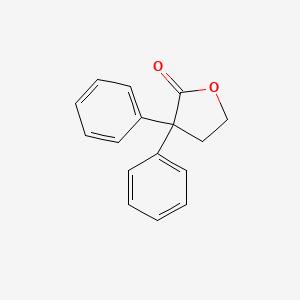

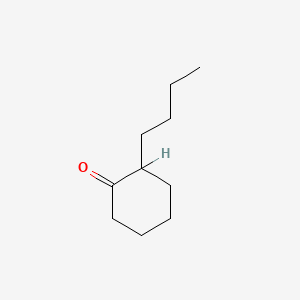

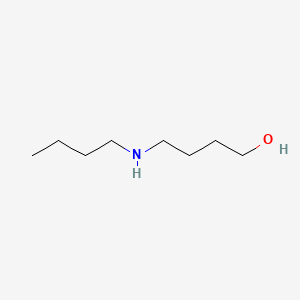

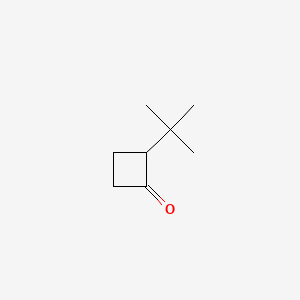

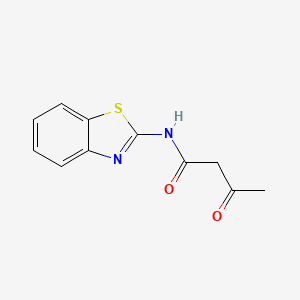

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.